(3-Methylphenyl)(1H-pyrazol-4-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3-methylphenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11(14)10-6-12-13-7-10/h2-7,11,14H,1H3,(H,12,13) |
InChI Key |
MRFPUCBFXZAECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylphenyl 1h Pyrazol 4 Yl Methanol and Analogues
Retrosynthetic Dissection of the (3-Methylphenyl)(1H-pyrazol-4-yl)methanol Architecture
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com The structure of this compound presents several logical points for disconnection.
The most prominent disconnection is at the carbon-carbon bond between the pyrazole (B372694) C-4 position and the carbinol carbon. This leads to two primary convergent strategies:
Pathway A: Nucleophilic addition to an aldehyde. This approach involves the reaction of a C-4 pyrazole nucleophile with 3-methylbenzaldehyde (B113406) or, more commonly, a 3-methylphenyl organometallic reagent with pyrazole-4-carbaldehyde. The latter is often preferred due to the relative ease of preparing the aldehyde and the Grignard or organolithium reagent.
Pathway B: Reduction of a ketone precursor. This pathway involves the retrosynthetic oxidation of the secondary alcohol to its corresponding ketone, (3-methylphenyl)(1H-pyrazol-4-yl)ketone. This ketone intermediate can then be disconnected via a Friedel-Crafts-type reaction or, more versatilely, through a transition-metal-catalyzed cross-coupling reaction. The final step in the forward synthesis would be the reduction of this ketone to the target alcohol.
Both pathways underscore the importance of a C-4 functionalized pyrazole as a key synthetic intermediate. The subsequent sections will detail the methods for constructing the pyrazole ring and introducing the necessary functionality for these synthetic routes.
Foundational Synthetic Routes to Pyrazole Derivatives
The pyrazole ring is a fundamental heterocyclic motif, and numerous methods for its construction have been developed. nih.gov The most classical and widely used method is the Knorr pyrazole synthesis , which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgmdpi.com For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org This method allows for significant variation in substitution on the pyrazole ring by choosing appropriately substituted dicarbonyl and hydrazine starting materials.
Another foundational approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and dehydration to form the pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.
More modern approaches include 1,3-dipolar cycloaddition reactions. For instance, the reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity. nih.govorganic-chemistry.org Tosylhydrazones can serve as stable precursors for the in situ generation of diazo compounds, making this a safe and versatile strategy. nih.gov
| Pyrazole Synthesis Method | Precursors | Key Features | Reference(s) |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Highly versatile, widely used for substituted pyrazoles. | wikipedia.org, mdpi.com |
| α,β-Unsaturated Carbonyl Route | α,β-Unsaturated aldehyde/ketone + Hydrazine | Forms pyrazoline intermediate, requires subsequent aromatization. | wikipedia.org |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | High regioselectivity, can be performed in situ from tosylhydrazones. | organic-chemistry.org, nih.gov, nih.gov |
As established by the retrosynthetic analysis, a crucial step towards the synthesis of this compound is the preparation of a pyrazole C-4 functionalized intermediate, most notably pyrazole-4-carbaldehyde .
The most common method for introducing a formyl group at the C-4 position of an unsubstituted pyrazole is the Vilsmeier-Haack reaction . This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then formylates the electron-rich C-4 position of the pyrazole ring. researchgate.net
An alternative strategy involves the lithiation of an N-protected pyrazole. The pyrazole is first protected, typically with a group like tetrahydropyran (B127337) (THP) or diethoxymethyl (DEM), to prevent deprotonation at the N-1 position. The protected pyrazole can then be regioselectively deprotonated at C-4 using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with DMF to yield the C-4 aldehyde after deprotection. rsc.org
Once pyrazole-4-carbaldehyde is obtained, it serves as the direct precursor for the target molecule as described in the following section.
With pyrazole-4-carbaldehyde in hand, the final carbon skeleton of this compound can be assembled through a standard organometallic addition to the aldehyde.
The most straightforward method is the Grignard reaction . 3-Bromotoluene (B146084) is reacted with magnesium metal to form 3-methylphenylmagnesium bromide. This Grignard reagent is then added to a solution of pyrazole-4-carbaldehyde (with the pyrazole nitrogen often protected). The nucleophilic addition to the carbonyl carbon forms the desired secondary alcohol upon aqueous workup.
Similarly, an organolithium reagent, such as 3-methylphenyllithium (prepared from 3-bromotoluene and an alkyllithium base), can be used in place of the Grignard reagent to achieve the same transformation.
As outlined in Pathway B of the retrosynthesis, an alternative involves the reduction of a ketone. The synthesis of the intermediate, (3-methylphenyl)(1H-pyrazol-4-yl)ketone, could be achieved by the reaction of a pyrazole-4-carbonyl chloride with toluene (B28343) under Friedel-Crafts conditions or via the palladium-catalyzed coupling of a pyrazole-4-carbonyl derivative with a 3-methylphenyl organometallic reagent. The subsequent reduction of the ketone, using a reducing agent like sodium borohydride (B1222165) (NaBH₄), would yield the target secondary alcohol.
Transition-Metal-Catalyzed Cross-Coupling Reactions in Pyrazole Synthesis
While the final step in synthesizing the title compound is typically a nucleophilic addition or reduction, transition-metal-catalyzed cross-coupling reactions are indispensable for synthesizing a wide range of pyrazole analogues, particularly those featuring an aryl or heteroaryl substituent directly at the C-4 position. rhhz.net
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. acs.org In the context of pyrazole synthesis, it is commonly used to couple a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with an arylboronic acid, or vice-versa, a pyrazole-4-boronic acid with an aryl halide. rhhz.netrsc.org This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
The synthesis of 4-aryl pyrazole analogues via Suzuki-Miyaura coupling typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2), a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (often a mixture of an organic solvent like dioxane or DME with water). rsc.orgresearchgate.net Microwave irradiation has been shown to significantly accelerate these coupling reactions, reducing reaction times from hours to minutes. rhhz.net
Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling to generate 4-arylpyrazoles.
| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference(s) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 5 min | 24 | rhhz.net |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 °C, 2 h | 98 | rsc.org |
| 4-Iodo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 °C, 6 h | Not specified | researchgate.net |
| 4-Iodo-1-(THP)-3,5-dicarboxylate pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 80 °C, 16 h | 85 | rsc.org |
These cross-coupling methodologies provide a robust platform for accessing a diverse library of C-4 substituted pyrazole analogues, greatly expanding the chemical space available for further investigation and functionalization.
Other Metal-Mediated C-C and C-N Bond Formation Reactions
The construction of the this compound framework and its analogues can be efficiently achieved through various metal-mediated reactions that facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While traditional methods for pyrazole synthesis often involve the condensation of hydrazines with 1,3-dicarbonyl compounds, modern transition-metal catalysis offers milder conditions, greater functional group tolerance, and alternative pathways. nih.govnih.gov
Iron-catalyzed multicomponent reactions have emerged as a sustainable approach for synthesizing substituted pyrazoles from simple feedstocks like alcohols. rsc.orgresearchgate.net One such strategy involves the dehydrogenative coupling of primary and secondary alcohols with aryl hydrazines. rsc.org This method avoids pre-functionalized starting materials and generates pyrazoles in moderate to good yields through sequential C-C and C-N bond formation. researchgate.net For the synthesis of a precursor to this compound, this could involve the iron-catalyzed reaction of a substituted hydrazine, a methyl-substituted benzyl (B1604629) alcohol, and another alcohol component that would form the pyrazole core.
Other transition metals such as copper, gold, and palladium have also been employed in the synthesis of pyrazole derivatives. nih.govnih.gov For instance, copper- and gold-catalyzed electrophilic cyclization of α,β-alkynic hydrazones provides a regioselective route to substituted pyrazoles under mild conditions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be utilized to append the 3-methylphenyl group to a pre-formed pyrazole ring bearing a suitable handle, like a halide. These methods are part of a broad toolkit available to synthetic chemists for constructing complex heterocyclic molecules. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of synthetic methods to selectively produce one enantiomer over the other is a significant area of research, driven by the fact that different enantiomers of a molecule can have distinct biological activities. rsc.org
Asymmetric Synthetic Approaches to Pyrazole-Bearing Alcohols
Asymmetric synthesis of pyrazole-containing structures has seen tremendous progress, largely focusing on the reactivity of pyrazolin-5-one derivatives in reactions catalyzed by organo- and metal-catalysts. rsc.orgresearchgate.net These approaches aim to create stereocenters with high enantiomeric excess (ee). The synthesis of chiral pyrazolones, which can be precursors to pyrazole-bearing alcohols, has been a particular focus. thieme-connect.com Methodologies often involve asymmetric additions to a prochiral pyrazole derivative. For instance, the asymmetric reduction of a precursor ketone, (3-methylphenyl)(1H-pyrazol-4-yl)ketone, using a chiral catalyst (metal-based or an enzyme) would be a direct route to the enantiomerically enriched alcohol.
Chiral Auxiliary and Organocatalytic Strategies
Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been successfully applied to the synthesis of chiral pyrazole derivatives. nih.gov
One notable example involves the use of tert-butanesulfinamide as a chiral auxiliary. nih.gov A general approach would begin with the condensation of an aldehyde (e.g., 3-methylbenzaldehyde) with a chiral sulfinamide to form a chiral sulfinyl imine. A stereoselective addition of a pyrazolyl nucleophile (such as 4-lithiated-1-(protected)-1H-pyrazole) to this imine would establish the stereocenter. Subsequent removal of the sulfinyl group would yield the chiral amine, which could then be converted to the target alcohol. This multi-step process has been shown to produce products with high enantiomeric excess. nih.gov
Organocatalytic Strategies: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. nih.gov This field has provided powerful tools for the enantioselective synthesis of heterocyclic compounds. nih.gov A general organocatalytic approach to pyrazoles involves the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, catalyzed by secondary amines. nih.gov
For the synthesis of complex chiral pyrazole systems, tandem reactions catalyzed by cinchona alkaloids have been developed. nih.gov For example, the reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles can proceed via a tandem Michael addition and Thorpe-Ziegler type reaction to afford dihydropyrano[2,3-c]pyrazoles in excellent yields and with high enantioselectivities (up to >99% ee). nih.gov While not a direct synthesis of the target alcohol, this demonstrates the power of organocatalysis to construct intricate chiral pyrazole-containing scaffolds from simple starting materials. nih.gov
Modern and Sustainable Synthetic Protocolsdergipark.org.tr
In line with the principles of green chemistry, modern synthetic protocols aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net For pyrazole synthesis, this has led to the development of microwave-assisted techniques and solvent-free, atom-economical reactions. dergipark.org.trresearchgate.net
Microwave-Assisted Organic Synthesis of Pyrazole Derivativesdergipark.org.tr
Microwave-assisted organic synthesis (MAOS) has become a widely used technique to accelerate chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product selectivity compared to conventional heating methods. dergipark.org.trresearchgate.net
Numerous pyrazole syntheses have been adapted for microwave conditions. These include the classical condensation of 1,3-dicarbonyl compounds with hydrazines and multicomponent reactions to build the pyrazole ring in a single step. eresearchco.comdergipark.org.tr For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been performed under microwave irradiation in solvent-free conditions to afford 3,5-disubstituted-1H-pyrazoles in high yields with short reaction times. mdpi.com An efficient one-pot method to generate pyrazolone (B3327878) derivatives under microwave irradiation and solvent-free conditions has also been developed, achieving good to excellent yields of 51–98%. mdpi.com These methods highlight the efficiency and sustainability benefits of using microwave technology in heterocyclic synthesis. rsc.org
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 5-10 h) | Minutes (e.g., 2-20 min) | rsc.orgdergipark.org.tr |
| Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 81-98%) | dergipark.org.trmdpi.com |
| Energy Consumption | High | Low | rsc.org |
| Conditions | Often requires organic solvent, prolonged heating | Can be performed solvent-free | mdpi.comresearchgate.net |
Advanced Spectroscopic and Crystallographic Elucidation of 3 Methylphenyl 1h Pyrazol 4 Yl Methanol Structures
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry for Elemental Composition
Without any primary or secondary sources describing the synthesis and subsequent analytical characterization of (3-Methylphenyl)(1H-pyrazol-4-yl)methanol, it is not possible to generate the thorough, informative, and scientifically accurate content required for each section and subsection of the proposed article. The creation of such an article would necessitate access to experimental data that is not currently available in the public domain. Therefore, the article focusing solely on the chemical compound “this compound” cannot be generated at this time.
Elucidation of Fragmentation Pathways
Upon electron ionization, the molecular ion ([M]•+) of this compound would be formed. The primary fragmentation events are expected to involve the cleavage of the bond between the methylene (B1212753) bridge and the pyrazole (B372694) or phenyl ring, as well as transformations within the pyrazole ring itself.
Key expected fragmentation pathways include:
Loss of a hydrogen atom: Formation of an [M-1]⁺ ion, which is common for many organic molecules.
Loss of a hydroxyl radical (•OH): This would lead to the formation of a stable benzylic/pyrazolic cation.
Cleavage of the C-C bond between the methanol (B129727) carbon and the pyrazole ring: This would generate a resonance-stabilized pyrazolic fragment and a (3-methylphenyl)methanol fragment.
Cleavage of the C-C bond between the methanol carbon and the phenyl ring: This would result in a (1H-pyrazol-4-yl)methanol fragment and a 3-methylbenzyl fragment.
Ring fragmentation of the pyrazole moiety: Pyrazole rings are known to undergo complex ring-opening and fragmentation pathways, often involving the loss of HCN or N₂. researchgate.net
A plausible fragmentation scheme would involve the initial loss of water (H₂O) from the molecular ion, followed by further fragmentation of the resulting radical cation. The presence of the methyl group on the phenyl ring would also influence the fragmentation, potentially leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) or related structures. The relative abundance of the fragment ions would provide valuable information for the structural confirmation of the molecule.
| Proposed Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |
|---|---|---|
| [C₁₁H₁₂N₂O]•+ (Molecular Ion) | 188.23 | - |
| [C₁₁H₁₁N₂O]⁺ | 187.22 | H• |
| [C₁₁H₁₂N₂]•+ | 172.23 | H₂O |
| [C₈H₉O]⁺ | 121.16 | C₃H₃N₂• |
| [C₈H₉]⁺ | 105.16 | C₃H₃N₂O• |
| [C₄H₅N₂O]⁺ | 97.09 | C₇H₇• |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and its interactions in the crystal lattice.
While a specific single-crystal X-ray diffraction study for this compound is not described in the reviewed literature, the analysis of closely related pyrazole derivatives provides insight into the expected structural features. nih.govresearchgate.net For instance, the crystal structures of other substituted pyrazoles reveal that the pyrazole ring itself is typically planar. nih.gov
| Parameter | Expected Value/Observation | Reference Compound Type |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Substituted Pyrazoles nih.govnih.gov |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Substituted Pyrazoles mdpi.com |
| Pyrazole Ring Conformation | Planar | General Pyrazole Structures nih.gov |
| Dihedral Angle (Phenyl-Pyrazole) | Non-zero, indicating a twisted conformation | Bi-aryl Pyrazoles nih.govresearchgate.net |
The crystal packing of this compound would be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the hydroxyl group (-OH) and the pyrazole N-H group acting as hydrogen bond donors. researchgate.net The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.
These hydrogen bonds, along with weaker C-H···π and π-π stacking interactions between the aromatic rings, would lead to the formation of a three-dimensional supramolecular architecture. nih.govmdpi.com The specific arrangement of molecules in the crystal lattice, or crystal packing, would be influenced by the interplay of these various intermolecular forces, aiming to achieve the most thermodynamically stable arrangement. The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions associated with the aromatic phenyl and pyrazole rings. researchgate.netsemanticscholar.org
The pyrazole ring and the phenyl ring are both chromophores. The conjugation between these two systems through the methanolic carbon would influence the position and intensity of the absorption maxima (λmax). Generally, pyrazole derivatives exhibit strong absorption in the UV region. researchgate.net The presence of the methyl group on the phenyl ring, an auxochrome, is likely to cause a small bathochromic (red) shift in the absorption bands of the phenyl ring.
The electronic properties, such as the HOMO-LUMO energy gap, can be correlated with the UV-Vis spectral data. unar.ac.id The λmax corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Solvatochromic studies, where the UV-Vis spectrum is recorded in solvents of different polarities, could provide further insights into the nature of the electronic transitions and the change in dipole moment upon excitation. semanticscholar.org
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π | 200-300 | Phenyl and Pyrazole rings |
| n → π | > 280 | Pyrazole ring (N atoms), Hydroxyl group (O atom) |
Computational Chemistry and Theoretical Investigations of 3 Methylphenyl 1h Pyrazol 4 Yl Methanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to (3-Methylphenyl)(1H-pyrazol-4-yl)methanol allows for a detailed analysis of its molecular properties. DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d), to provide a balance between accuracy and computational cost. nih.gov
The first step in most computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net The optimization of pyrazole (B372694) derivatives using DFT methods, such as B3LYP with the 6-31G(d) basis set, has been shown to yield geometries that are in good agreement with experimental data where available. nih.gov
The presence of the rotatable bonds between the pyrazole ring, the methanol (B129727) group, and the 3-methylphenyl group suggests a complex conformational landscape for this molecule. A thorough conformational analysis would involve systematically rotating these bonds and performing geometry optimizations for each conformer to identify the global minimum and other low-energy isomers. The relative energies of these conformers are crucial for understanding the molecule's flexibility and its preferred shape in different environments. For similar pyrazole derivatives, it has been observed that the planarity of the molecule is a significant factor in its stability, often stabilized by intramolecular interactions. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d)
| Parameter | Predicted Value |
|---|---|
| C-C (pyrazole ring) | ~1.39 Å |
| C-N (pyrazole ring) | ~1.35 Å |
| N-N (pyrazole ring) | ~1.34 Å |
| C-O (methanol) | ~1.43 Å |
| O-H (methanol) | ~0.96 Å |
| Dihedral Angle (Pyrazole-Phenyl) | Variable (dependent on conformation) |
Note: These are representative values based on typical DFT calculations for similar pyrazole derivatives.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. mdpi.com These calculations provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.
The calculated vibrational frequencies for this compound can be correlated with experimental spectroscopic data. For pyrazole derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the O-H stretching vibration of the methanol group is expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and limitations of the theoretical method. mdpi.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C/C=N Ring Stretch | 1400 - 1600 |
| C-O Stretch | 1000 - 1200 |
Note: These are approximate ranges based on characteristic vibrational frequencies for similar organic molecules.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. Red regions typically represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. researchgate.netijbiotech.com
For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, indicating these are the primary sites for electrophilic interaction. diva-portal.org Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyrazole ring are expected to be regions of positive potential, making them susceptible to nucleophilic attack. ijbiotech.com This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity in chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Assessment
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For pyrazole derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the rings. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.5 |
| ELUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These are representative values based on DFT calculations for structurally similar pyrazole derivatives. researchgate.net
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). ekb.eg
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It can be approximated as half of the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2). A higher hardness value indicates lower reactivity. ekb.eg
Chemical Softness (S) is the reciprocal of hardness (S = 1 / 2η) and represents the molecule's ability to undergo chemical reactions. Higher softness corresponds to higher reactivity. ekb.eg
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (ω = μ² / 2η), where μ ≈ (EHOMO + ELUMO) / 2. redalyc.org
These indices provide a quantitative measure of the reactivity of this compound and allow for comparisons with other molecules.
Table 4: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value Range |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 eV |
| Chemical Softness (S) | 1 / (2η) | 0.20 - 0.25 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 1.0 - 2.0 eV |
Note: These values are derived from the predicted HOMO and LUMO energies and are typical for similar heterocyclic compounds. ekb.eg
Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
A critical aspect of understanding the behavior of this compound in various environments is the characterization of its noncovalent interactions. These forces, though weaker than covalent bonds, govern crystal packing, molecular recognition, and solubility.
Characterization of Hydrogen Bonding and van der Waals Interactions
| Interaction Type | Donor Atom | Acceptor Atom | Bond Path Length (Å) | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |
| Hydrogen Bond | O-H | N(pyrazole) | Data not available | Data not available | Data not available |
| Hydrogen Bond | N-H(pyrazole) | O(hydroxyl) | Data not available | Data not available | Data not available |
| van der Waals | C(phenyl) | C(pyrazole) | Data not available | Data not available | Data not available |
| This table represents a template for data that would be generated from a QTAIM analysis. Currently, no specific data exists for this compound. |
Natural Bonding Orbital (NBO) Analysis
NBO analysis is a powerful tool for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and orbital interactions.
Delocalization Energies and Hybridization Characteristics
For this compound, NBO analysis would elucidate the extent of electron delocalization between the phenyl and pyrazole rings, as well as the hyperconjugative interactions involving the methyl and methanol substituents. The delocalization energies (E(2)) quantify the stabilizing effect of these interactions. The analysis would also provide detailed information on the hybridization of atomic orbitals, offering insights into the molecule's geometry and bonding.
| Donor NBO | Acceptor NBO | Delocalization Energy (E(2) kcal/mol) |
| π(C-C)phenyl | π(C-C)pyrazole | Data not available |
| LP(N)pyrazole | σ(C-O)methanol | Data not available |
| σ(C-H)methyl | π*(C-C)phenyl | Data not available |
| This table is illustrative of the data that would be obtained from an NBO analysis. No such data has been published for the target compound. |
Prediction of Nonlinear Optical (NLO) Properties
Organic molecules with extended π-systems, like many pyrazole derivatives, are of interest for their potential applications in nonlinear optics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. For this compound, calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would be necessary to assess its NLO potential. A comparison of these values with those of standard NLO materials like urea would indicate its promise for applications in optical devices.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
| This table shows the type of data that would be generated from a computational study of NLO properties. No specific data is available for this compound. |
Advanced Computational Techniques for Chemical Systems (e.g., ADMP)
Atom-centered Density Matrix Propagation (ADMP) is an advanced ab initio molecular dynamics method that can simulate the dynamic behavior of a molecule over time. An ADMP simulation of this compound would provide insights into its conformational flexibility, vibrational dynamics, and potential reaction pathways under different conditions. This technique would be particularly valuable for understanding the molecule's behavior in solution or at finite temperatures, going beyond the static picture provided by geometry optimization. However, no ADMP studies have been reported for this compound.
Chemical Reactivity, Functionalization, and Derivatization Strategies for 3 Methylphenyl 1h Pyrazol 4 Yl Methanol
Reactions Involving the Hydroxyl Group
The hydroxyl group, being benzylic in nature, is a primary site for functionalization. Its reactivity is characteristic of secondary alcohols, particularly those adjacent to an aromatic system, which facilitates reactions involving the formation of stabilized carbocation intermediates.
The conversion of the hydroxyl group into esters and ethers is a fundamental strategy for modifying the polarity, lipophilicity, and steric profile of the molecule.
Esterification: Standard esterification protocols can be applied to (3-Methylphenyl)(1H-pyrazol-4-yl)methanol. These methods typically involve reaction with carboxylic acids, acid anhydrides, or acyl chlorides. Acid catalysis (e.g., H₂SO₄) is often employed when using carboxylic acids, while reactions with more reactive acyl chlorides or anhydrides may be performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Alternatively, chemoselective methods for the etherification of benzylic alcohols can be employed, which may offer milder conditions and greater functional group tolerance.
Table 1: Representative Esterification and Etherification Reactions This table presents plausible reaction schemes based on standard organic chemistry principles, as direct literature examples for the specific target compound are not prevalent.
| Reaction Type | Reagents & Conditions | Product Structure | Description |
|---|---|---|---|
| Esterification | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT | (3-Methylphenyl)(1H-pyrazol-4-yl)methyl acetate (B1210297) | Acylation of the hydroxyl group to form an acetate ester. Pyridine acts as a catalyst and scavenges the HCl byproduct. |
| Etherification (Williamson) | 1. Sodium Hydride (NaH), THF 2. Methyl Iodide (CH₃I) | 4-(Methoxy(3-methylphenyl)methyl)-1H-pyrazole | Formation of a methyl ether via an alkoxide intermediate. This method is effective for introducing simple alkyl groups. |
The secondary benzylic alcohol moiety can be selectively oxidized to the corresponding ketone, (3-methylphenyl)(1H-pyrazol-4-yl)methanone. Over-oxidation is not a concern as there are no further oxidizable protons on the carbinol carbon.
A particularly effective and mild reagent for the oxidation of benzylic alcohols is activated manganese dioxide (MnO₂). commonorganicchemistry.comnanotrun.com This heterogeneous reagent is known for its high selectivity for benzylic and allylic alcohols, often leaving other functional groups, including the pyrazole (B372694) N-H and aliphatic alcohols, untouched. nanotrun.commychemblog.com The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in an inert solvent such as dichloromethane (B109758) (DCM), chloroform, or acetone (B3395972) at room temperature or with gentle heating. commonorganicchemistry.comresearchgate.net The reaction proceeds via a radical mechanism, and the solid MnO byproducts can be easily removed by filtration. youtube.com The synthesis of various pyrazole-4-carbaldehydes and ketones from their corresponding alcohols using reagents like pyridinium (B92312) chlorochromate (PCC) or via Vilsmeier-Haack conditions on related precursors is also well-documented, underscoring the feasibility of this transformation. nih.govmdpi.com
Table 2: Oxidation of Pyrazolyl Methanols
| Starting Material Type | Oxidizing Agent | Solvent | Product Type | Typical Yield | Reference |
|---|---|---|---|---|---|
| Benzylic/Allylic Alcohol | Manganese Dioxide (MnO₂) | DCM, CHCl₃, Ether | Aldehyde or Ketone | High (>80%) | commonorganicchemistry.comnanotrun.comresearchgate.net |
| Pyrazole Methanol (B129727) | Pyridinium chlorochromate (PCC) | DCM | Pyrazole Carbaldehyde | High | mdpi.com |
Functionalization of the 1H-Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle that can undergo substitution at both its nitrogen and carbon atoms.
The pyrazole ring is generally reactive towards electrophiles due to its π-excessive nature. In unsubstituted pyrazoles, electrophilic aromatic substitution overwhelmingly occurs at the C4 position, which possesses the highest electron density. rrbdavc.orgquora.comscribd.com
For this compound, the C4 position is already occupied. This significantly deactivates the remaining C3 and C5 positions towards further electrophilic attack. Electrophilic substitution at C3 or C5 would proceed through a less stable cationic intermediate compared to substitution at C4. rrbdavc.org Therefore, direct electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyrazole ring of this substrate are expected to be difficult and require harsh conditions, likely resulting in low yields or complex product mixtures. Synthetic strategies often focus on constructing the pyrazole ring with the desired substituents already in place rather than post-functionalization of a C4-substituted pyrazole. acs.org
The N-H proton of the pyrazole ring is acidic and can be readily removed by a base, allowing for facile N-substitution. This is a common and highly effective strategy for derivatization.
N-Alkylation: This can be achieved by treating the pyrazole with a base (e.g., K₂CO₃, NaH, or potassium tert-butoxide) followed by an alkylating agent such as an alkyl halide or sulfate. google.comnih.gov Phase-transfer catalysis provides a solvent-free method for efficient N-alkylation. researchgate.net The use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst is another modern approach to N-alkylation. mdpi.comsemanticscholar.org
N-Arylation: The introduction of an aryl group at the pyrazole nitrogen typically requires metal catalysis. The Ullmann condensation, using a copper catalyst (e.g., CuI) with a ligand (e.g., a diamine) and a base (e.g., K₃PO₄ or K₂CO₃), is a classic and effective method for coupling pyrazoles with aryl iodides or bromides. acs.orgacs.orgmdpi.com Palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) using aryl triflates have also been successfully employed for the synthesis of N-arylpyrazoles. researchgate.net These reactions often tolerate a wide range of functional groups. acs.org
Table 3: Common N-Substitution Methods for Pyrazoles
| Reaction Type | Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | N-Alkyl Pyrazole | Versatile and widely used method for introducing alkyl chains. | google.comnih.gov |
| N-Arylation (Ullmann) | Aryl Halide (I, Br), CuI, Ligand (e.g., diamine), Base (e.g., K₃PO₄) | N-Aryl Pyrazole | Effective for a broad range of aryl halides and tolerates various functional groups. | acs.orgacs.org |
| N-Arylation (Buchwald-Hartwig) | Aryl Triflate, Pd-catalyst, Ligand (e.g., tBuBrettPhos), Base | N-Aryl Pyrazole | Efficient coupling method, particularly with aryl triflates. | researchgate.net |
Modifications of the 3-Methylphenyl Substituent
The 3-methylphenyl ring offers two primary sites for modification: the methyl group and the aromatic ring itself.
Reactions of the Methyl Group: The methyl group's benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation. Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the methyl group completely to a carboxylic acid, yielding 3-((hydroxy(1H-pyrazol-4-yl)methyl))benzoic acid. libretexts.orgmasterorganicchemistry.com This transformation converts an ortho-, para-directing alkyl group into a meta-directing carboxyl group, which can be a useful synthetic strategy. masterorganicchemistry.com For this reaction to proceed, at least one benzylic hydrogen must be present. masterorganicchemistry.com
Electrophilic Aromatic Substitution: The 3-methylphenyl ring can undergo further electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the two existing substituents: the methyl group and the (1H-pyrazol-4-yl)methanol group.
Methyl Group: This is a weakly activating, ortho-, para-directing group. organicchemistrytutor.comwikipedia.org It directs incoming electrophiles to positions 2, 4, and 6.
(1H-pyrazol-4-yl)methanol Group: This is a larger group, and its electronic effect is more complex. It is likely to be a deactivating, meta-directing group due to the inductive effect of the heterocyclic ring. It would direct incoming electrophiles to positions 2 and 5.
Considering the combined electronic and steric effects, substitution is most likely to occur at position 5 (para to the methyl group and meta to the pyrazolyl-methanol group) or position 6 (ortho to the methyl group). Position 2 is highly sterically hindered by both adjacent substituents. Position 4 is also sterically encumbered. Therefore, electrophilic reactions like nitration or halogenation would likely yield a mixture of isomers, with the 5- and 6-substituted products predominating.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is substituted with two groups: a methyl group (-CH₃) at the meta position relative to the pyrazolyl-methanol substituent. These groups exert distinct electronic effects that direct the position of incoming electrophiles in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org
The methyl group is an activating, ortho, para-director due to its positive inductive (+I) and hyperconjugation effects. The (1H-pyrazol-4-yl)methanol group is generally considered a deactivating, meta-director with respect to the phenyl ring, owing to the electron-withdrawing nature of the pyrazole heterocycle.
The combined influence of these two groups dictates the regioselectivity of SEAr reactions. The activating effect of the methyl group will predominantly direct electrophiles to the positions ortho and para to it (C2, C4, and C6). The deactivating nature of the pyrazolyl-methanol substituent at C1 will disfavor substitution at the positions ortho and para to it (C2 and C6). Therefore, substitution is most likely to occur at the C4 position, which is para to the activating methyl group, and to a lesser extent at the C2 and C6 positions.
Common electrophilic aromatic substitution reactions can be employed to functionalize the phenyl ring, providing a pathway to a diverse range of derivatives.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, primarily at the C4 position. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (Br or Cl) atom, primarily at the C4 position. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl (R) group. Prone to polyalkylation and rearrangements. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl (R-CO-) group, which can be subsequently reduced. |
Side-Chain Reactions at the Methyl Group
The methyl group attached to the phenyl ring represents another key site for functionalization. As a benzylic position, it is susceptible to oxidation and free-radical halogenation reactions. These transformations convert the relatively inert methyl group into a more versatile functional group, opening up further synthetic possibilities.
For instance, oxidation of the methyl group can yield a carboxylic acid, which serves as a precursor for amides, esters, and other acid derivatives. Alternatively, free-radical bromination can introduce a bromine atom, creating a benzylic bromide that is an excellent substrate for nucleophilic substitution reactions.
Table 2: Potential Side-Chain Reactions at the Methyl Group
| Reaction | Reagents | Resulting Functional Group | Application |
|---|---|---|---|
| Oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Carboxylic Acid (-COOH) | Precursor for amides, esters, and other derivatives. |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Bromomethyl (-CH₂Br) | Substrate for nucleophilic substitution to introduce various functionalities (e.g., -OH, -CN, -OR). |
This compound as a Versatile Building Block in Organic Synthesis
The structural features of this compound make it a valuable synthon for constructing more complex molecular architectures, particularly those containing fused heterocyclic systems and intricate scaffolds derived from multi-component reactions. Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.gov
Synthesis of Fused Pyrazole Heterocycles
This compound and its direct derivatives, such as the corresponding aldehyde or chloromethyl species, are key intermediates in the synthesis of fused pyrazole heterocycles. semanticscholar.org These fused systems are of significant interest due to their prevalence in pharmacologically active compounds.
A common strategy involves the conversion of the methanol to a more reactive species. For example, reaction with thionyl chloride can convert the alcohol to a chloromethyl derivative. This electrophilic intermediate can then undergo intramolecular or intermolecular cyclization reactions to form fused rings. semanticscholar.org
One notable application is in the synthesis of pyrazolo[4,3-c]quinolines. The general synthetic route involves the reduction of a pyrazole-4-carbaldehyde to the corresponding methanol derivative. This alcohol is then converted to a chloromethyl intermediate, which can be transformed into an amine. Subsequent intramolecular cyclization leads to the formation of the fused pyrazolo[4,3-c]quinoline core. semanticscholar.org
Table 3: Example of Fused Heterocycle Synthesis
| Precursor | Key Transformation | Fused Heterocycle |
|---|---|---|
| Pyrazole-4-carbaldehyde | 1. Reduction (e.g., NaBH₄) to methanol2. Chlorination (e.g., SOCl₂)3. Amination and Cyclization | Pyrazolo[4,3-c]quinoline |
Construction of Complex Multi-component Pyrazole-Containing Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov The aldehyde precursor to this compound, namely (3-methylphenyl)(1H-pyrazol-4-yl)carbaldehyde, is an ideal substrate for such reactions.
This pyrazole aldehyde can participate in various MCRs to generate highly diverse and complex molecular scaffolds. For example, in a catalyst-free, three-component reaction, pyrazole aldehydes can react with malononitrile (B47326) and dimedone in ethanol (B145695) to produce chromene derivatives bearing a pyrazole substituent. orientjchem.org These reactions are highly efficient and adhere to the principles of green chemistry by minimizing waste and operational steps. nih.gov
The use of pyrazole aldehydes in MCRs provides a straightforward route to libraries of complex heterocyclic compounds, which are valuable for screening in drug discovery programs. The ability to generate molecular complexity rapidly makes this approach highly attractive in medicinal chemistry. semanticscholar.org
Table 4: Example of a Multi-component Reaction
| MCR Type | Reactants | Resulting Scaffold |
|---|---|---|
| Gewald-type | Pyrazole aldehyde, Malononitrile, Dimedone | Chromene-fused pyrazole |
| Ugi | Pyrazole aldehyde, an amine, an isocyanide, a carboxylic acid | α-acylamino amide with pyrazole moiety |
| Hantzsch-type | Pyrazole aldehyde, β-ketoester, ammonia (B1221849) source | Dihydropyridine-fused pyrazole |
Advanced Research Applications and Future Directions in Chemical Sciences
Role of (3-Methylphenyl)(1H-pyrazol-4-yl)methanol as a Synthetic Intermediate
This compound is a valuable synthetic intermediate, primarily due to the reactive hydroxyl group and the versatile pyrazole (B372694) ring. The hydroxyl group can be easily converted into a variety of other functional groups or used as a handle for attaching the molecule to other scaffolds. This facilitates the synthesis of a diverse array of more complex molecules.
The pyrazole ring itself offers multiple sites for functionalization. The nitrogen atoms can be alkylated or arylated, and the carbon atoms of the ring can undergo various substitution reactions. This allows for the fine-tuning of the electronic and steric properties of the final products. The multicomponent synthesis of bioactive pyrazole derivatives often utilizes pyrazole carbaldehydes, which can be synthesized from pyrazolyl-methanols, as key building blocks. mdpi.com
One potential application of this compound as a synthetic intermediate is in the preparation of pharmaceutical agents. For instance, a related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is a key intermediate in the synthesis of Teneligliptin, a drug used for the treatment of type 2 diabetes. google.com This highlights the potential for this class of compounds in drug discovery and development.
The general synthetic utility of pyrazole derivatives is well-established, with applications in the synthesis of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgglobalresearchonline.net The structural motifs present in this compound make it an attractive starting material for the development of new therapeutic agents.
Exploration in the Design of Pyrazole-Based Ligands for Coordination Chemistry
Pyrazole-based ligands have been extensively used in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. The two adjacent nitrogen atoms of the pyrazole ring provide a strong chelation site, and the substituents on the ring can be modified to tune the ligand's electronic and steric properties. nih.gov
This compound can serve as a precursor for the synthesis of various types of ligands. For example, the hydroxyl group can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. These ligands can then be used to create metal complexes with specific geometries and catalytic activities. New pyrazole-based ligands have been synthesized by condensing (1H-pyrazol-1-yl)methanol with primary amines, and their copper complexes have shown catalytic activity in oxidation reactions. dntb.gov.ua
The catalytic applications of metal complexes with pyrazole-containing ligands are a growing area of research. These complexes have been used as catalysts in a variety of organic transformations, including C-C and C-O coupling reactions. semanticscholar.org The specific substituents on the pyrazole ring can influence the catalytic activity of the metal center, allowing for the design of highly selective and efficient catalysts. For instance, pyrazole moiety-containing ligands have been shown to be efficient for Cu-catalyzed O-arylation of phenols. semanticscholar.org
The table below illustrates the catalytic activity of copper complexes with different pyrazole-based ligands in the oxidation of catechol, demonstrating the influence of the ligand structure on the reaction rate.
| Ligand | Copper Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |
| L1 | Cu(CH₃COO)₂ | Methanol (B129727) | 25.00 | 0.03 |
| L2 | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 |
| L3 | Cu(CH₃COO)₂ | Methanol | 16.67 | 0.04 |
| L4 | Cu(CH₃COO)₂ | Methanol | 33.33 | 0.025 |
This is an interactive data table based on data from related compounds. dntb.gov.ua
Potential in Advanced Materials Science and Formulation
Pyrazole derivatives are being increasingly explored for their potential in advanced materials science. Their unique electronic and photophysical properties make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. ias.ac.innih.gov The incorporation of pyrazole moieties into polymer chains can enhance their thermal stability and mechanical strength. ias.ac.in
The conjugated π-electron system of the pyrazole ring in this compound, combined with the tolyl group, suggests that this compound and its derivatives could exhibit interesting photophysical properties. By modifying the molecular structure, it may be possible to tune the absorption and emission wavelengths, leading to the development of new fluorescent materials. The incorporation of pyrazole moieties has been shown to induce a significant redshift in the absorption and emission spectra of some materials, extending into the near-infrared (NIR) region. researchgate.net
Furthermore, the ability of pyrazole derivatives to form ordered structures through non-covalent interactions makes them promising candidates for crystal engineering and the development of supramolecular materials. ias.ac.inias.ac.infastercapital.com By controlling the self-assembly of these molecules, it is possible to create materials with tailored properties, such as specific crystal packing or porosity. This bottom-up approach is crucial for designing advanced materials for applications in nanotechnology and materials science. ias.ac.inias.ac.in
Interdisciplinary Research with Biological Systems: Focus on Molecular Recognition and Pathway Investigation
The diverse biological activities of pyrazole derivatives have made them a focal point of interdisciplinary research involving biological systems. mdpi.comacademicstrive.com These compounds have been shown to interact with a variety of biological targets, including enzymes and receptors, making them valuable tools for investigating biological pathways and for the development of new therapeutic agents. globalresearchonline.net
The structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions, suggests that it could be a useful scaffold for the design of molecules that can recognize and bind to specific biological macromolecules. The functionalization of this core structure allows for the creation of a library of compounds that can be screened for their biological activity.
Molecular docking studies are often employed to predict the binding modes of pyrazole derivatives with their biological targets. mdpi.com These computational methods, combined with experimental validation, can provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective inhibitors or modulators of biological processes. The broad spectrum of biological activities exhibited by pyrazole derivatives underscores their importance in medicinal chemistry and chemical biology. mdpi.com
Emerging Methodologies and Computational Advancements in Pyrazole Research
Recent years have seen significant advancements in both the synthetic methodologies for pyrazole derivatives and the computational tools used to study their properties. The development of multicomponent reactions has provided a powerful and efficient strategy for the synthesis of complex pyrazole-containing molecules in a single step. mdpi.com
Computational chemistry plays an increasingly important role in pyrazole research. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. nih.govasrjetsjournal.org These calculations can provide valuable insights into the reaction mechanisms of pyrazole synthesis and the nature of the interactions between pyrazole-based ligands and metal ions.
Molecular modeling and dynamics simulations are also employed to study the interactions of pyrazole derivatives with biological systems, aiding in the design of new drugs. mdpi.com The synergy between experimental and computational approaches is accelerating the pace of discovery in pyrazole chemistry, leading to the development of new materials and therapeutic agents with improved properties and functionalities.
The table below presents calculated electronic properties for a pyrazole derivative, showcasing the type of data that can be obtained through computational studies.
| Parameter | Value |
| Ionization Potential (IP) | 7.5 eV |
| Electron Affinity (EA) | 1.2 eV |
| Electronegativity (χ) | 4.35 eV |
| Chemical Hardness (η) | 3.15 eV |
| Electrophilicity Index (ω) | 2.99 eV |
This is an interactive data table based on data from a related compound. asrjetsjournal.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (3-Methylphenyl)(1H-pyrazol-4-yl)methanol?
The compound is typically synthesized via condensation reactions or catalytic coupling. For example, refluxing intermediates in methanol with catalysts like chloranil under inert conditions (e.g., xylene) is a standard approach. Post-synthesis purification often involves recrystallization from methanol or advanced techniques like Supercritical Fluid Chromatography (SFC) using methanol as a co-solvent to achieve enantiomeric separation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For structural confirmation (e.g., 1H NMR in DMSO-d6 to identify aromatic protons and hydroxyl groups) .
- HPLC/SFC : To assess purity and resolve enantiomers, often with Lux A1 columns .
- X-ray Crystallography : For unambiguous structural determination using software like SHELX for refinement and ORTEP-III for visualization .
Q. How should researchers handle safety concerns during synthesis?
Use full protective gear (gloves, lab coats) and respiratory protection (e.g., P95 masks) to avoid inhalation or skin contact. Waste containing reactive intermediates must be segregated and disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
Cross-validation is essential. For example:
- If NMR signals conflict with expected tautomeric forms (e.g., pyrazole ring dynamics), use variable-temperature NMR or DFT calculations.
- For ambiguous X-ray data, employ dual refinement strategies in SHELXL and validate hydrogen bonding via graph-set analysis .
Q. What strategies improve low yields in key synthetic steps?
Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?
The hydroxyl and pyrazole groups often form R₂²(8) motifs (Etter’s rules), stabilizing crystal packing. Graph-set analysis in SHELXL can map these interactions, revealing correlations between H-bond patterns and melting point/thermal stability .
Q. What crystallographic challenges arise when resolving twinned or high-symmetry structures?
- Twinning : Use SHELXD for initial structure solution and refine with TWIN/BASF commands in SHELXL.
- High-resolution data : Leverage the "L.S." command in SHELXL to refine anisotropic displacement parameters, ensuring accurate thermal motion modeling .
Q. How can computational methods complement experimental data for this compound?
- Molecular docking : Predict binding affinities for biological targets (e.g., kinases) using pyrazole and methanol moieties as pharmacophore anchors.
- DFT calculations : Simulate NMR chemical shifts or IR spectra to validate experimental observations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
